molecular formula C11H12INO B6336935 1-(4-Iodo-benzyl)-pyrrolidin-2-one, 95% CAS No. 950785-27-0

1-(4-Iodo-benzyl)-pyrrolidin-2-one, 95%

Cat. No. B6336935
CAS RN: 950785-27-0
M. Wt: 301.12 g/mol
InChI Key: RTARXVOVNNZAGO-UHFFFAOYSA-N
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Description

The compound “1-(4-Iodo-benzyl)-pyrrolidin-2-one” likely belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds in which the benzene ring is substituted by one or more halogens .


Synthesis Analysis

While specific synthesis methods for “1-(4-Iodo-benzyl)-pyrrolidin-2-one” were not found, similar compounds, such as 4-Iodobenzyl bromide, can be synthesized from corresponding benzyl halides and sodium azide .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodo-benzyl)-pyrrolidin-2-one” would likely include a pyrrolidin-2-one group attached to a 4-Iodobenzyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Iodo-benzyl)-pyrrolidin-2-one” would depend on the specific conditions and reagents used . For instance, it might undergo nucleophilic substitution reactions with appropriate nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Iodo-benzyl)-pyrrolidin-2-one” would be influenced by its molecular structure . For instance, the presence of the iodine atom might increase its molecular weight and influence its reactivity .

Mechanism of Action

The mechanism of action of “1-(4-Iodo-benzyl)-pyrrolidin-2-one” would depend on its specific biological targets, which are currently unknown .

Safety and Hazards

The safety and hazards associated with “1-(4-Iodo-benzyl)-pyrrolidin-2-one” would depend on its specific properties . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for “1-(4-Iodo-benzyl)-pyrrolidin-2-one” could include exploring its potential biological activities, developing more efficient synthesis methods, and studying its reactivity under various conditions .

properties

IUPAC Name

1-[(4-iodophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTARXVOVNNZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodo-benzyl)-pyrrolidin-2-one

Synthesis routes and methods I

Procedure details

A solution of 2-pyrrolidinone (850 mg, 10 mmol) in dimethylformamide (40 ml) was cooled in an ice/methanol bath with stirring under an atmosphere of argon. Then a solid suspension of sodium hydride (60% in mineral oil, 440 mg, 11 mmol) was added portionwise over 10 minutes. The reaction mix was allowed to stir with cooling for 30 minutes, then 4-iodobenzyl bromide (2.97 g, 10 mmol) was added portionwise over 10 minutes. The whole mix was allowed to warm slowly up to room temperature then stirred for a further 2 hours. The reaction mixture was partitioned between ethyl acetate (100 ml), and water (200 ml), the organic layer was removed and reduced to minimum volume under reduced pressure. The residue was purified by column chromatography on a 20 g pre-packed silica column eluting from 0-100% ethyl acetate in petroleum ether to give the title compound as a yellow solid (2.97 g, 99%).
Quantity
850 mg
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Reaction Step One
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40 mL
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440 mg
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reactant
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2.97 g
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 140 μl (1.68 mmol) 2-pyrrolidone in 5 mL DMF are added 110 mg (2.53 mmol) sodium hydride. Then 500 mg (1.68 mmol) 4-iodobenzyl bromide are added by several portions and the resulting mixture is stirred at r.t. over night. The solvent is removed in vacuo and the residue is resolved in DCM and water. The layers are separated and the organic layer is dried with Na2SO4, filtrated and the solvent is removed in vacuo. The crude product is purified by HPLC.
Quantity
140 μL
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Reaction Step One
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110 mg
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5 mL
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500 mg
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